1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The closest compound I found is "1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine" . It’s a unique chemical provided to early discovery researchers . Its empirical formula is C9H8Cl2N4 and its molecular weight is 243.09 .
Molecular Structure Analysis
The SMILES string for “1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine” is Nc1ncn(Cc2ccc(Cl)c(Cl)c2)n1 . This provides a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
For “3,4-Dichlorobenzyl chloride”, its form is liquid, refractive index is 1.577, boiling point is 122-124 °C/14 mmHg, and density is 1.411 g/mL at 25 °C .Scientific Research Applications
Synthesis and Transformation of Pyrrolecarbaldehydes
Chemical Synthesis of Polysaccharides : A study on the synthesis of new D,L-polysaccharides from derivatives like 3,4-dihydro-2H-pyran-2-carbaldehyde shows the creation of polymers with specific hydroxyl groups in their repeating units. These synthesized polysaccharides are notable for their solubility in water and potential applications in biomedical fields (Okada, Sumitomo, & Hishida, 1983).
Base-Catalyzed Reactions for Organic Synthesis : Research on the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene highlights the synthetic potential of pyrrolecarbaldehydes in creating complex organic molecules, indicating their importance in fine organic synthesis and the development of new pharmaceuticals and materials (Schmidt et al., 2012).
Regioselectivity in Pyrrole Reactions : Another study explores the reactions of polyfunctionalized pyrroles, demonstrating the ability to selectively target different functional groups in complex molecules for modifications, which is crucial for synthesizing specific compounds for various applications, including medicinal chemistry (Zaytsev et al., 2005).
Applications in Catalysis and Material Science
Catalytic Applications : Research on palladacycles derived from bi- and tridentate ligands with an indole core, including structures related to pyrrolecarbaldehydes, reveals their efficiency as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. Such catalysts are significant for pharmaceutical synthesis and the production of fine chemicals, highlighting the broader application of pyrrole derivatives in catalysis (Singh et al., 2017).
Single Molecule Magnets : A unique application of pyrrolecarbaldehyde derivatives is found in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These compounds exhibit single-molecule magnetic behavior, indicating potential for data storage and quantum computing applications. The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in this context demonstrates the versatility of pyrrolecarbaldehydes in material science (Giannopoulos et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQSORICMVTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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